Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate structure
943112-78-5 structure
Product Name:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
N.o CAS:943112-78-5
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289
Update Time:2025-05-19

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
    • AK146475
    • 6967AJ
    • FCH924816
    • SY011682
    • AX8284038
    • ST24047730
    • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
    • Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
    • MFCD15203666
    • BS-18266
    • CS-0084385
    • AKOS000348674
    • SCHEMBL24655998
    • DB-079848
    • Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
    • 943112-78-5
    • C77248
    • MDL: MFCD15203666
    • Inchi: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
    • Chave InChI: LRDHMQIRNWVJTH-UHFFFAOYSA-N
    • SMILES: O=C(C1N2C(C=CC=C2)=NC=1C)OC

Propriedades Computadas

  • Massa Exacta: 190.074227566g/mol
  • Massa monoisotópica: 190.074227566g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 232
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 43.6
  • XLogP3: 2.3

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP413-50mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
50mg
98.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP413-200mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
200mg
226.0CNY 2021-08-04
Chemenu
CM151085-100mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
100mg
$91 2021-08-05
Chemenu
CM151085-250mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
250mg
$164 2021-08-05
Chemenu
CM151085-1g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
1g
$366 2021-08-05
Chemenu
CM151085-5g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
5g
$1181 2021-08-05
Chemenu
CM151085-1g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95%+
1g
$112 2024-07-19
Chemenu
CM151085-5g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95%+
5g
$446 2024-07-19
Apollo Scientific
OR965437-1g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95%
1g
£90.00 2025-02-21
abcr
AB539079-250 mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate; .
943112-78-5
250MG
€110.30 2022-03-23

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Bromotrichloromethane ,  Potassium bicarbonate Solvents: Acetonitrile ;  5 h, 80 °C
Referência
2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridines
Roslan, Irwan Iskandar; Ng, Kian-Hong; Chuah, Gaik-Khuan; Jaenicke, Stephan, Advanced Synthesis & Catalysis, 2016, 358(3), 364-369

Método de produção 2

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ;  5 min, rt; 1 h, 80 °C
Referência
Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins
Ramarao, Sidda; Pothireddy, Mohanreddy; Venkateshwarlu, Rapolu; Moturu, Krishna Murthy V. R.; Siddaiah, Vidavalur; et al, Polycyclic Aromatic Compounds, 2023, 43(4), 3741-3760

Método de produção 3

Condições de reacção
1.1 Solvents: Ethanol ;  20 h, reflux
Referência
Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 Inhibitors
Kummerle, Arthur E.; Schmitt, Martine; Cardozo, Suzana V. S.; Lugnier, Claire; Villa, Pascal; et al, Journal of Medicinal Chemistry, 2012, 55(17), 7525-7545

Método de produção 4

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate ,  Tetrabutylammonium iodide Solvents: Acetonitrile ;  9 h, 80 °C
Referência
TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridines
Ma, Lijuan; Wang, Xianpei; Yu, Wei; Han, Bing, Chemical Communications (Cambridge, 2011, 47(40), 11333-11335

Método de produção 5

Condições de reacção
Referência
Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804]
Chunavala, Kaushik C.; Joshi, Girdhar; Suresh, Eringathodi; Adimurthy, Subbarayappa, Synthesis, 2011, (8),

Método de produção 6

Condições de reacção
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ;  3 - 36 h, 80 °C
Referência
CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines
Huo, Congde; Tang, Jing; Xie, Haisheng; Wang, Yajun; Dong, Jie, Organic Letters, 2016, 18(5), 1016-1019

Método de produção 7

Condições de reacção
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  pH 8 - 9
Referência
Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions
Chunavala, Kaushik C.; Joshi, Girdhar; Suresh, Eringathodi; Adimurthy, Subbarayappa, Synthesis, 2011, (4), 635-641

Método de produção 8

Condições de reacção
1.1 Solvents: Methanol ;  overnight, rt
Referência
Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides
Han, Tao; Shi, Zhichuan; Peng, Yongle; Zhao, Zhigang, Journal of Chemical Research, 2011, 35(4), 243-245

Método de produção 9

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Water ;  30 min, 80 °C
1.2 30 min, 80 °C
Referência
NBS mediated protocol for the synthesis of N-bridged fused heterocycles in water
Bhagat, Saket B.; Telvekar, Vikas N., Tetrahedron Letters, 2017, 58(37), 3662-3666

Método de produção 10

Condições de reacção
1.1 3.5 h, rt
Referência
A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead Heterocycles
Attanasi, Orazio A.; Bianchi, Luca; Campisi, Linda A.; De Crescentini, Lucia; Favi, Gianfranco; et al, Organic Letters, 2013, 15(14), 3646-3649

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ,  Bromotrichloromethane ;  10 h, rt
Referência
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle
Roslan, Irwan Iskandar; Ng, Kian-Hong; Wu, Ji'-En; Chuah, Gaik-Khuan; Jaenicke, Stephan, Journal of Organic Chemistry, 2016, 81(19), 9167-9174

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ;  24 h, rt
Referência
Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines
Roslan, Irwan Iskandar; Ng, Kian-Hong; Jaenicke, Stephan; Chuah, Gaik-Khuan, Catalysis Science & Technology, 2019, 9(6), 1528-1534

Método de produção 13

Condições de reacção
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  overnight, 7 °C
Referência
Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones
Wang, Xianpei; Ma, Lijuan; Yu, Wei, Synthesis, 2011, (15), 2445-2453

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products

Fornecedores recomendados
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd